Hydrogen Bond Donor Count: Free Indole NH vs. N1-Methylated Analog Confers Different Binding Modality
The target compound retains a free indole N–H (HBD = 2), enabling hydrogen-bond donation that is sterically and electronically unavailable in its closest commercial analog, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide (CAS 862831-78-5), where the indole nitrogen is methylated (HBD = 1) [1]. This difference is critical for targets where the indole N–H serves as a key pharmacophoric anchor, such as the colchicine binding site of tubulin [2].
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (free indole N–H present) |
| Comparator Or Baseline | 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide (CAS 862831-78-5): HBD = 1 (indole N–H methylated) |
| Quantified Difference | ΔHBD = +1 (target possesses one additional hydrogen bond donor) |
| Conditions | Calculated via Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
An additional hydrogen bond donor can determine whether a compound engages a given target at all; for procurement decisions involving structure-based drug design, this single feature can justify selecting the target compound over the N1-methyl analog.
- [1] PubChem. Compound Summary for CID 7117661 (target) and CID of the N1-methyl analog. Computed Properties: Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
- [2] Huang T-H, Chiu S-J, Chiang P-H, et al. Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells. Anticancer Research. 2011;31(10):3407-3415. Indolyl glyoxylamides target tubulin; the indole N–H is a known pharmacophoric element for colchicine-site binders. View Source
